molecular formula C11H12ClN3 B011635 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride CAS No. 101831-71-4

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

Cat. No. B011635
M. Wt: 221.68 g/mol
InChI Key: VKJFRESIRBDHEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride involves several chemical strategies. One method involves the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles to produce new 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles (Filimonov et al., 2013). Another approach is a base-catalyzed, one-pot method for synthesizing 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles, indicating the versatility in synthesizing indole-carbonitrile derivatives (Damavandi).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride reveals intricate details about their chemical nature. For instance, cyclocondensation of alpha-aminonitriles and enones offers a route to 3,4-dihydro-2H-pyrrole 2-carbonitriles, highlighting the molecular flexibility and reactive nature of these compounds (Bergner et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving indole-carbonitrile derivatives are varied. For example, the eco-compatible synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles showcases the potential for green chemistry applications in creating complex molecules (Fatma et al., 2014). Additionally, reactions of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate demonstrate the formation of novel indolizine derivatives, indicating the broad reactivity and utility of these compounds (Tominaga et al., 1997).

Scientific Research Applications

“3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is a chemical compound with the molecular formula C10H13ClN2 . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans .

One of its related compounds, Serotonin hydrochloride, is used as a neurotransmitter and functions as an endogenous serotonin receptor agonist in various biochemical processes . It is soluble in water, alcohol, hydrochloric acid, and dimethyl sulfoxide, and insoluble in ether and chloroform .

“3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is a chemical compound that is structurally similar to serotonin and melatonin, neurotransmitters that play key roles in various biochemical processes . Here are some potential applications based on the information available:

  • Heterocyclic Building Blocks

    • It can be used as a heterocyclic building block in the synthesis of more complex chemical compounds . This is a common practice in medicinal chemistry where complex molecules are constructed using simpler building blocks.
  • Synthesis of Derivatives

    • This compound can be used as a reactant for the preparation of various derivatives with potential applications . Some of these derivatives include:

Based on the information available, “3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is a chemical compound that is structurally similar to serotonin and melatonin, neurotransmitters that play key roles in various biochemical processes . Here are some potential applications:

  • Pharmaceutical Research

    • This compound could potentially be used in pharmaceutical research due to its structural similarity to serotonin and melatonin . These neurotransmitters are involved in a variety of physiological functions, including mood regulation and sleep-wake cycles .
  • Chemical Synthesis

    • It can be used as a building block in the synthesis of more complex chemical compounds . This is a common practice in medicinal chemistry where complex molecules are constructed using simpler building blocks .
  • Preparation of Derivatives

    • This compound can be used as a reactant for the preparation of various derivatives with potential applications . Some of these derivatives include:
  • Fluorescence Studies

    • The fluorescence property of this compound was studied in reverse micelles solution made with benzylhexadecyldimethylammonium chloride (BHDC) in benzene . This could potentially be used in various applications where fluorescence is required.

Safety And Hazards

As with any chemical compound, safety precautions should be followed during handling. Consult Material Safety Data Sheets (MSDS) for detailed safety information. Common safety practices include proper ventilation, protective equipment, and adherence to laboratory protocols.


Future Directions

Future research could explore the compound’s pharmacological properties, potential therapeutic applications, and optimization of synthetic routes. Investigating its interactions with biological targets and assessing its toxicity profile would be valuable.


properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJFRESIRBDHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144215
Record name Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

CAS RN

101831-71-4
Record name Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YH Jung, YO Kim, KM Kang, HG Lee, B Son, X Han… - Pharmaceuticals, 2022 - mdpi.com
Neuropathic pain is a chronic and sometimes intractable condition caused by lesions or diseases of the somatosensory nervous system. Many drugs are available but unfortunately do …
Number of citations: 7 www.mdpi.com

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